![molecular formula C8H8BrFO2S B1406224 1-Bromo-4-(2-fluoroethanesulfonyl)benzene CAS No. 1784600-41-4](/img/structure/B1406224.png)
1-Bromo-4-(2-fluoroethanesulfonyl)benzene
Overview
Description
1-Bromo-4-(2-fluoroethanesulfonyl)benzene is a chemical compound with the molecular formula C8H8BrFO2S . It contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene includes a six-membered benzene ring substituted with a bromine atom, a fluoroethane sulfonyl group, and hydrogen atoms . The molecule contains a total of 21 atoms, including 8 hydrogen atoms, 8 carbon atoms, 2 oxygen atoms, 1 sulfur atom, 1 fluorine atom, and 1 bromine atom .Scientific Research Applications
Radiosynthesis and Bifunctional Labelling Agents
1-Bromo-4-(2-fluoroethanesulfonyl)benzene has been utilized in the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These compounds were synthesized through nucleophilic substitution reactions and are seen as prospective bifunctional labelling agents (Namolingam et al., 2001).
Fluorescence Properties
The compound has been used in the synthesis of 1-Bromo-4-( 2,2-diphenylvinyl) benzene via Wittig-Horner reaction. This synthesis revealed interesting photoluminescence properties in both solution and solid states, indicating potential applications in optical materials (Liang Zuo-qi, 2015).
Multi-Coupling Reagent
3-Bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, has been shown to react with various electrophiles to yield unsaturated sulfones, which can be transformed into enones or dienones. This showcases its versatility as a multi-coupling reagent, potentially applicable to 1-Bromo-4-(2-fluoroethanesulfonyl)benzene (Auvray et al., 1985).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, another related compound, has been used as a starting material in organometallic synthesis, indicating a potential role for 1-Bromo-4-(2-fluoroethanesulfonyl)benzene in similar applications (Porwisiak & Schlosser, 1996).
Fluorine Chemistry
In the field of fluorine chemistry, 2-fluoroalkyl esters have been accessed through base-catalyzed acylation, suggesting that 1-Bromo-4-(2-fluoroethanesulfonyl)benzene could be explored for similar fluorine-containing compounds (Limat et al., 1995).
Solid State Structure Analysis
The solid state structures of bromo- and fluoro-substituted ethynylbenzenes have been examined, demonstrating the interchangeability of halogen and ethynyl substituents. This can provide insights into the structural properties of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene (Robinson et al., 1998).
properties
IUPAC Name |
1-bromo-4-(2-fluoroethylsulfonyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXEIFIASXHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-fluoroethanesulfonyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.